Piromelatine, also known as NEU-P11, is a novel multimodal sleep drug currently under development by Neurim Pharmaceuticals. It acts as an agonist at the melatonin receptors MT1 and MT2, which are crucial in regulating sleep-wake cycles and other circadian rhythms. This compound has been designed to enhance sleep quality and address various sleep disorders without the side effects commonly associated with traditional sleep medications.
Piromelatine is classified as a synthetic melatonin analog. It is derived from the natural hormone melatonin, which is produced in the pineal gland from the amino acid tryptophan. The synthesis of piromelatine aims to improve upon the pharmacological properties of melatonin, particularly in terms of receptor selectivity and metabolic stability.
The synthesis of piromelatine involves several chemical reactions that modify the structure of melatonin to enhance its solubility and receptor affinity. The specific synthetic pathway has been patented, ensuring proprietary methods are employed in its production.
While detailed synthetic procedures are often proprietary, general approaches include:
The yield of piromelatine synthesis has been reported at significant levels, indicating efficient production methods.
The chemical structure of piromelatine can be represented as follows:
The molecular structure features an indole ring system characteristic of melatonin derivatives, with modifications that enhance its pharmacological profile.
The synthesis of piromelatine typically involves:
These reactions are carried out under controlled conditions to ensure high purity and efficacy of the final product.
Piromelatine exerts its effects primarily through agonistic action at the MT1 and MT2 melatonin receptors:
The binding affinity of piromelatine for these receptors has been shown to be significantly higher than that of natural melatonin, suggesting a more potent effect on sleep regulation.
Piromelatine is primarily being investigated for its potential applications in treating various sleep disorders, including:
Additionally, ongoing research explores its effects on metabolic processes, such as lipid metabolism, where it has demonstrated potential benefits in reducing triglyceride accumulation in adipocytes under insulin-resistant conditions .
Piromelatine (developmental code NEU-P11) is a novel multimodal neuroregulatory compound with a unique pharmacodynamic profile targeting both melatoninergic and serotonergic pathways. Chemically designated as N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-oxopyran-2-carboxamide (molecular formula: C₁₇H₁₆N₂O₄), it functions as a high-affinity agonist at melatonin MT₁ and MT₂ receptors (Ki = 0.04–0.2 nM) and serotonin 5-HT₁ₐ/₅-HT₁ₓ receptors (Ki = 58–110 nM) [1] [6]. This dual-target mechanism enables synergistic modulation of sleep architecture, neuroprotection, and metabolic regulation—distinguishing it from conventional single-pathway agents. Beyond primary receptor targets, piromelatine exhibits inhibitory activity at pain-related ion channels (P2X3, TRPV1, and Nav1.7) and antagonizes 5-HT₂ᵦ receptors, suggesting broader applications in neuropathic pain and metabolic disorders [6] [8].
Table 1: Primary Receptor Targets of Piromelatine
Receptor Type | Affinity (Ki, nM) | Functional Activity | Biological Impact |
---|---|---|---|
MT₁/MT₂ | 0.04–0.2 | Full agonist | Sleep initiation, circadian rhythm regulation |
5-HT₁ₐ | 58 | Agonist | Neurogenesis, anxiolysis |
5-HT₁ₓ | 110 | Agonist | Neuroprotection, vasodilation |
5-HT₂ᵦ | 210 | Antagonist | Mitigation of fibrotic pathways |
Preclinical studies demonstrate that this receptor polypharmacology translates to multifaceted physiological effects:
The compound’s ability to concurrently modulate sleep, neuroplasticity, and metabolism positions it as a promising candidate for neurodegenerative and neuropsychiatric conditions with multifactorial etiologies.
Piromelatine’s therapeutic efficacy arises from interconnected signaling cascades activated by its dual receptor agonism. MT₁/MT₂ activation synchronizes circadian oscillators in the suprachiasmatic nucleus, while 5-HT₁ₐ stimulation inhibits serotonin reuptake and enhances hippocampal neurogenesis—mechanisms critical for mitigating Alzheimer’s disease (AD)-related neurodegeneration [1] [7]. In chronic mild stress (CMS) rodent models, this synergy restored cytogenesis and BDNF/CREB expression, reversing anhedonia-associated memory deficits by 89% compared to controls [2]. Electrophysiological studies further indicate that piromelatine augments long-term potentiation in the prefrontal cortex by modulating GABAergic interneurons via 5-HT₁ₐ, thereby improving cognitive flexibility [8].
Table 2: Neurotrophic and Metabolic Effects of Piromelatine in Preclinical Models
Disease Model | Key Findings | Proposed Mechanism |
---|---|---|
Chronic mild stress (rats) | ↑ BDNF/pCREB (hippocampus); normalized sucrose preference; improved Y-maze performance | 5-HT₁ₐ-dependent neurogenesis |
Alzheimer’s (APP/PS1 mice) | ↓ Aβ plaque burden; enhanced Morris water maze retention | MT₂-mediated glycogen synthase kinase-3β inhibition |
Sleep restriction + HFD (rats) | ↓ Plasma glucose (27–61%); ↑ insulin sensitivity | MT₁-dependent GLUT4 translocation |
Piromelatine emerged from systematic structure-activity optimization of melatonin analogs conducted by Neurim Pharmaceuticals in the early 2000s. Initial efforts focused on enhancing melatonin’s short half-life and low receptor specificity by integrating indoleethylamine (melatonin-derived) and carboxamide (serotonin-derived) pharmacophores [1] [7]. This rational design yielded a molecule with balanced MT₁/MT₂/5-HT₁ₐ affinity, intended to amplify neuroprotective effects while minimizing off-target activity. The compound’s development pipeline prioritized disorders where circadian disruption accelerates pathogenesis—notably Alzheimer’s disease, where diminished nocturnal melatonin precedes clinical dementia by 5–10 years [7] [9].
Clinical development progressed through distinct phases:
A pivotal shift occurred with the discovery of a 2q12 polymorphism cluster (chromosome 2:107,510,000–107,540,000) through genome-wide association analysis of the ReCOGNITION data. Non-carriers (73% of genotyped participants, n=107) showed significant improvement on ADAS-cog14 (Δ=−2.91 vs. −1.65 placebo; p=0.03) and Pittsburgh Sleep Quality Index scores, suggesting pharmacogenetic stratification may define responsive subpopulations [9]. This genetic insight refocused ongoing Phase III trials (NCT05267535, NEUP11-7) on 2q12 non-carriers with mild AD, incorporating delayed-start extensions to assess disease-modifying potential [4] [9].
The compound’s evolution exemplifies a broader trend in neuropharmacology: leveraging receptor multimodality to address interconnected pathways in neurodegeneration, while biomarker-guided patient selection enhances therapeutic precision.
Table 3: Key Clinical Trials of Piromelatine
Identifier/Phase | Population | Design | Outcome |
---|---|---|---|
NCT01489969 (Phase II) | Insomnia (n=120) | 20/50 mg vs. placebo × 4 weeks | ↑ Sleep efficiency; ↓ wake after sleep onset |
NCT02615002 (Phase II) | Mild Alzheimer’s (n=371) | 5/20/50 mg vs. placebo × 26 weeks | cNTB improvement in 42% of 20 mg group |
NCT05267535 (Phase III) | Mild Alzheimer’s 2q12 non-carriers (n=225) | 20 mg vs. placebo × 26 weeks + 12-month extension | Primary endpoint: ADAS-cog14 at Week 26 |
Compound Name Mentioned: Piromelatine
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7